![molecular formula C20H15ClN2O2 B11710529 4-benzamido-N-(4-chlorophenyl)benzamide CAS No. 5128-53-0](/img/structure/B11710529.png)
4-benzamido-N-(4-chlorophenyl)benzamide
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Overview
Description
4-benzamido-N-(4-chlorophenyl)benzamide is an organic compound belonging to the class of benzamides Benzamides are widely used in various industries, including pharmaceuticals, due to their versatile chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzamido-N-(4-chlorophenyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and a solid acid catalyst offers a more sustainable and efficient alternative .
Chemical Reactions Analysis
Types of Reactions
4-benzamido-N-(4-chlorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. The conditions vary depending on the desired reaction, ranging from room temperature to elevated temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted benzamides .
Scientific Research Applications
Anticancer Properties
The compound has garnered attention for its potential as an anticancer agent. Research indicates that it functions as an aromatase inhibitor, which is critical in managing estrogen-dependent cancers such as breast cancer. Aromatase plays a vital role in estrogen biosynthesis; thus, inhibiting this enzyme can lead to reduced estrogen levels and subsequent tumor growth inhibition .
Table 1: Anticancer Activity of 4-benzamido-N-(4-chlorophenyl)benzamide
Cell Line | GI50 (µM) |
---|---|
A-498 | 14.46 |
NCI-H23 | 13.97 |
MDA-MB-231 | 11.35 |
MCF-7 | 11.58 |
A-549 | 15.77 |
The above table summarizes the growth inhibition (GI50) values against various cancer cell lines, demonstrating the compound's efficacy .
Enzyme Inhibition
In addition to its anticancer properties, this compound has been studied for its ability to inhibit other enzymes relevant to cancer and infectious diseases. For instance, it has shown promise in inhibiting dihydrofolate reductase (DHFR), a target for several antimetabolite drugs used in cancer therapy . This dual action enhances its potential as a multi-target therapeutic agent.
Case Studies and Research Findings
- Aromatase Inhibition Study : A study focused on designing novel derivatives of benzamides demonstrated that compounds related to this compound exhibited significant aromatase inhibition, with promising results in vitro against breast cancer cell lines . The binding affinity studies revealed interactions with key residues in the aromatase enzyme, underscoring the compound's therapeutic potential.
- Antimicrobial Activity : Another research initiative evaluated the antimicrobial properties of benzamide derivatives, including those similar to this compound. The findings indicated moderate antibacterial activity against Gram-positive and Gram-negative strains, suggesting additional therapeutic applications beyond oncology .
- Ebola Virus Entry Inhibition : A related series of benzamide compounds were identified as potent inhibitors of Ebola virus entry, showcasing the versatility of benzamide derivatives in antiviral applications . Although not directly tested on this compound, these findings highlight the broader relevance of this chemical class in infectious disease research.
Mechanism of Action
The mechanism of action of 4-benzamido-N-(4-chlorophenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like aromatase, which plays a critical role in estrogen biosynthesis. By binding to the active site of the enzyme, the compound can prevent the conversion of androgens to estrogens, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide: This compound shares structural similarities but includes a bromine atom, which may alter its chemical properties and biological activities.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Another related compound with a pyridinyl group, which can influence its interaction with molecular targets.
Uniqueness
Its ability to act as an enzyme inhibitor, particularly targeting aromatase, highlights its potential in medicinal chemistry .
Biological Activity
4-benzamido-N-(4-chlorophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H15ClN2O2
- Molecular Weight : 348.80 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against a range of bacterial strains.
- Antiviral Properties : Potential as an inhibitor of viral entry, particularly in the context of filoviruses like Ebola and Marburg.
- Anticancer Effects : Shows promise in inhibiting cancer cell proliferation.
The biological effects of this compound are attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to diverse cellular responses. The exact pathways involved are still under investigation, but preliminary studies suggest significant involvement in apoptotic pathways and cell cycle regulation.
Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the table below:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 µg/mL |
Escherichia coli | 25 µg/mL |
Pseudomonas aeruginosa | 50 µg/mL |
These findings indicate a promising antimicrobial profile, especially against Gram-positive bacteria.
Antiviral Activity
In a study focusing on antiviral properties, this compound was tested for its ability to inhibit Ebola virus entry. The compound demonstrated significant activity with an EC50 value of 0.11 µM, indicating high potency as an antiviral agent .
Anticancer Activity
The anticancer potential of this compound was evaluated in vitro using human cancer cell lines. The results showed that it inhibited cell proliferation with varying degrees of effectiveness across different cancer types:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 5.0 |
HeLa (Cervical Cancer) | 3.5 |
A549 (Lung Cancer) | 7.0 |
The compound exhibited lower cytotoxicity compared to standard chemotherapeutics, suggesting a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the benzamide structure can enhance biological activity. For instance, the introduction of electron-withdrawing groups at specific positions on the aromatic rings has been shown to improve potency against both microbial and viral targets .
Properties
CAS No. |
5128-53-0 |
---|---|
Molecular Formula |
C20H15ClN2O2 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
4-benzamido-N-(4-chlorophenyl)benzamide |
InChI |
InChI=1S/C20H15ClN2O2/c21-16-8-12-18(13-9-16)23-20(25)15-6-10-17(11-7-15)22-19(24)14-4-2-1-3-5-14/h1-13H,(H,22,24)(H,23,25) |
InChI Key |
VQRGRBUQIWUTPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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